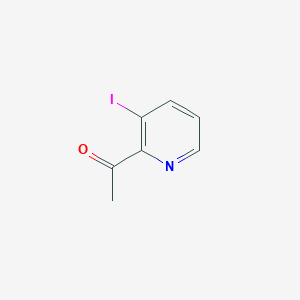

1-(3-Iodopyridin-2-yl)ethanone

Description

Significance of Pyridine-Based Heterocycles in Contemporary Organic Synthesis

Pyridine (B92270), a six-membered heteroaromatic compound with the molecular formula C₅H₅N, and its derivatives are fundamental scaffolds in organic chemistry. nih.govwikipedia.org Structurally similar to benzene (B151609) with one methine group replaced by a nitrogen atom, pyridine-based heterocycles are ubiquitous in various fields, including pharmaceuticals, agrochemicals, and materials science. nih.govwikipedia.org Their importance stems from their unique electronic properties and versatile reactivity. The nitrogen atom in the pyridine ring imparts a dipole moment and influences the electron distribution, making the ring electron-deficient and generally favoring nucleophilic substitution, particularly at the C-2 and C-4 positions. nih.gov

In contemporary organic synthesis, pyridine scaffolds serve as crucial building blocks for the construction of complex molecules with diverse biological activities. nih.gov Many natural products, such as nicotine (B1678760) and pyridoxine (B80251) (a form of Vitamin B6), contain the pyridine ring. nih.gov Furthermore, the development of multicomponent reactions (MCRs) has provided efficient and sustainable methods for synthesizing a wide array of substituted pyridines, highlighting their continued relevance in modern chemistry. bohrium.com The ability to easily functionalize the pyridine ring allows chemists to fine-tune the steric and electronic properties of molecules, which is essential for drug discovery and the development of new materials. nih.gov

Role of Halogenated Pyridines as Versatile Chemical Scaffolds

Halogenated pyridines are a particularly important subclass of pyridine derivatives that serve as versatile intermediates in organic synthesis. acs.org The introduction of a halogen atom (F, Cl, Br, I) onto the pyridine ring provides a reactive handle for a variety of chemical transformations, most notably cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures. acs.org

The position and nature of the halogen substituent significantly influence the reactivity of the pyridine ring. For instance, the electron-withdrawing nature of halogens can further activate the ring towards nucleophilic aromatic substitution (SNAr). acs.org This reactivity allows for the selective introduction of various functional groups, including amines, ethers, and sulfides. acs.org The ability to selectively functionalize different positions of the pyridine ring by leveraging the distinct reactivity of various halogens makes multi-halogenated pyridines powerful tools for building diverse molecular libraries for high-throughput screening in drug discovery. acs.orgacs.org

Research Context and Scope Pertaining to 1-(3-Iodopyridin-2-yl)ethanone

This compound is a specific halogenated pyridine derivative that has garnered interest as a building block in synthetic chemistry. Its structure features an acetyl group at the 2-position and an iodine atom at the 3-position of the pyridine ring. This substitution pattern offers unique opportunities for regioselective functionalization. The iodine atom, being the most reactive of the common halogens in many cross-coupling reactions, can be selectively targeted, leaving the acetyl group available for subsequent transformations.

This compound serves as a valuable precursor for the synthesis of more complex heterocyclic systems. For example, the acetyl group can participate in condensation reactions to form larger ring systems, while the iodo group can be used to introduce a wide range of substituents via metal-catalyzed cross-coupling reactions. acs.org Research involving this compound often focuses on its use in the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. The strategic placement of the iodo and acetyl groups allows for a stepwise and controlled elaboration of the molecular structure, making it a valuable tool for synthetic chemists.

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 92988-29-9 |

| Molecular Formula | C₇H₆INO |

| Molecular Weight | 247.03 g/mol |

| IUPAC Name | This compound |

This table is interactive and can be sorted by property.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3-iodopyridin-2-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6INO/c1-5(10)7-6(8)3-2-4-9-7/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLUABVGRUPXXLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC=N1)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 1 3 Iodopyridin 2 Yl Ethanone and Its Advanced Analogues

Approaches to the Pyridine (B92270) Core Functionalization

Functionalization of the pyridine ring is a central theme in the synthesis of 1-(3-iodopyridin-2-yl)ethanone and its derivatives. The electron-deficient nature of the pyridine ring influences the regioselectivity of these reactions, necessitating carefully designed synthetic routes.

Direct C-H and C-X Bond Functionalization Reactions

Direct functionalization of C-H and C-X bonds on the pyridine ring represents an efficient and atom-economical approach to synthesize target molecules. These methods often employ transition metal catalysts to achieve high selectivity and yield.

Palladium-catalyzed reactions are powerful tools for forming carbon-carbon bonds. The direct α-C(sp3) heteroarylation of ketones provides a route to connect a ketone moiety to a heteroaryl ring, such as pyridine. nsf.govnih.gov This transformation is advantageous as it avoids the pre-functionalization of the ketone starting material. nsf.gov Microwave irradiation has been shown to accelerate these reactions, leading to rapid and efficient synthesis of heteroarylated ketones. nsf.govnih.gov

For instance, the reaction between a ketone and a halopyridine, such as 3-bromopyridine, can be catalyzed by a palladium complex to yield the corresponding α-heteroarylated ketone. nsf.gov The choice of ligand, such as XPhos (2-dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl), is crucial for the success of the catalytic cycle. nsf.govnih.gov Density functional theory (DFT) studies have been employed to understand the structure of the active Pd(0) catalyst and the reaction mechanism. nsf.govnih.gov

Recent advancements have also focused on the arylation of more remote C(sp3)-H bonds. For example, Pd(II)-catalyzed γ-C(sp3)-H (hetero)arylation of aliphatic ketones has been achieved using transient directing groups like α-amino acids. nih.gov This strategy allows for the functionalization of the γ-position of the ketone, providing access to a different class of substituted ketones. nih.gov

| Catalyst System | Substrates | Key Features |

| Pd₂(dba)₃ / XPhos | Ketones, 3-bromopyridine | Microwave-assisted, rapid, efficient nsf.gov |

| Pd(II) / α-amino acid (TDG) | Aliphatic ketones, aryl iodides | γ-C(sp3)-H functionalization, use of transient directing group nih.gov |

| Pd(II) / Acetohydrazide (TDG) | Aliphatic ketones, aryl iodides | β-C(sp3)-H arylation, promoted by pyridine ligand researchgate.net |

The introduction of an iodine atom onto the pyridine ring is a key step in the synthesis of this compound. The iodine moiety is a versatile functional group that can participate in various cross-coupling reactions, such as Suzuki and Sonogashira couplings, to build more complex molecular architectures.

Several methods exist for the iodination of pyridine and its derivatives. Direct iodination of 2-acetylpyridine (B122185) can be achieved using iodine in the presence of a suitable solvent and reaction conditions. chemspider.comacs.org For instance, refluxing 2-acetylpyridine with iodine in dry pyridine can lead to the formation of iodinated products. chemspider.com

More environmentally friendly approaches for the iodination of heterocyclic compounds have also been developed. For example, the use of solid iodine and silver nitrate (AgNO₃) under solvent-free mechanical grinding conditions provides a green chemical approach for the iodination of pyrimidine derivatives. nih.gov This method is characterized by short reaction times, high yields, and simple setup. nih.gov Other reagents like sodium dichloroiodide (NaICl₂) have also been employed for the synthesis of iodine-containing heterocycles. organic-chemistry.org

| Iodinating Agent | Substrate | Conditions |

| Iodine | 2-Acetylpyridine | Reflux in dry pyridine chemspider.com |

| Iodine / AgNO₃ | Pyrimidine derivatives | Solvent-free, mechanical grinding nih.gov |

| NaICl₂ | 2-Aminopyridines, nitrostyrenes | DMF, 80°C organic-chemistry.org |

The trifluoromethyl group (CF₃) is an important functional group in medicinal and agricultural chemistry due to its unique electronic properties. nih.govnih.govacs.org Metal-free methods for the trifluoromethylation of ketones offer an attractive alternative to traditional metal-mediated approaches, which often require stoichiometric amounts of metals and multi-step sequences. nih.govacs.org

One-pot, metal-free decarboxylative procedures have been developed to convert aromatic and heteroaromatic ketones into β,β,β-trifluoroethylarenes and -heteroarenes. nih.govnih.govacs.org These methods are characterized by their operational simplicity, use of readily available reagents, mild reaction conditions, and high functional-group compatibility. nih.govacs.org

Another approach involves the use of fluoroarenes to mediate the trifluoromethylation of carboxylic acids to yield trifluoromethyl ketones. organic-chemistry.org This protocol is safe, operates under mild conditions, and can be performed in both batch and continuous flow setups. organic-chemistry.org Continuous flow α-trifluoromethylation of ketones has also been achieved using visible light photoredox catalysis with Eosin Y as an inexpensive and non-toxic photocatalyst. acs.org

| Method | Key Reagents | Features |

| One-pot decarboxylative procedure | (Me₂N)₃P⁺CF₂CO₂⁻, TBAF | Metal-free, high functional group tolerance acs.org |

| Fluoroarene-mediated | Fluoroarene, carboxylic acid | Safe, mild conditions, batch and continuous flow organic-chemistry.org |

| Visible light photoredox catalysis | Eosin Y, CF₃SO₂Cl | Continuous flow, metal-free acs.org |

Nucleophilic Aromatic Substitution in Halopyridines

Nucleophilic aromatic substitution (SNA) is a fundamental reaction for the functionalization of halopyridines. The regiochemical outcome of these reactions is a critical aspect to consider in synthetic design.

In nucleophilic aromatic substitution reactions of pyridines, the attack of a nucleophile generally occurs at the 2- and 4-positions. stackexchange.com This preference is due to the ability of the nitrogen atom to stabilize the negative charge in the intermediate Meisenheimer complex through resonance. stackexchange.com

For dihalopyridines, the regioselectivity of the substitution can be influenced by several factors, including the nature of the substituents on the pyridine ring and the reaction conditions. wuxiapptec.comresearchgate.net For example, in 2,4-dichloropyrimidines, substitution is typically C-4 selective, but exceptions leading to C-2 selectivity or a mixture of products can occur, especially with electron-donating substituents at the C-6 position. wuxiapptec.com

Computational methods, such as DFT, can be used to predict the regioselectivity of SNA reactions by calculating the relative stabilities of the isomeric σ-complex intermediates. researchgate.netdiva-portal.org The steric and electronic properties of the substituents also play a significant role. For instance, bulky 3-substituents in 2,6-dichloropyridines can induce regioselectivity towards the 6-position. researchgate.net The choice of solvent can also dramatically influence the regioselectivity of the reaction. researchgate.net

| Substrate | Nucleophile | Factors Influencing Regioselectivity |

| 2,4-Dichloropyrimidines | Various | Electronic effects of other ring substituents wuxiapptec.com |

| 3-Substituted 2,6-dichloropyridines | 1-Methylpiperazine | Steric effects of the 3-substituent, solvent polarity researchgate.net |

Employment of Various Nucleophiles (O-, N-, S-centered)

The functionalization of pyridine rings and their derivatives through the introduction of oxygen, nitrogen, and sulfur-containing moieties is a key strategy for creating advanced analogues. This is typically achieved through nucleophilic substitution reactions where a suitable precursor is treated with a nucleophile.

N-centered Nucleophiles : Nitrogen nucleophiles are widely used to introduce amino groups or other nitrogen-containing heterocycles. For instance, 3-aminopyridin-2(1H)-ones can be synthesized from the reactions of N-(3-oxoalkenyl)chloroacetamides with pyridine, followed by treatment with hydrazine (B178648) hydrate. researchgate.net In another example, a fragment library of kinase inhibitors was developed based on a 3-aminopyridin-2-one scaffold. The synthesis involved a Hofmann rearrangement of a carboxamide intermediate to generate the key amino-pyridine derivative. nih.gov These methods highlight how amino functionalities can be installed on a pyridine core, which could be applied to analogues of this compound.

S-centered Nucleophiles : Sulfur-containing functional groups can be introduced using sulfur-based nucleophiles. A study on the reaction of 2-bromomethyl-1,3-thiaselenole with 1,3-benzothiazole-2-thiol demonstrated a complex, multi-step nucleophilic substitution pathway. mdpi.com The thiolate anion initially attacks the selenium atom of a seleniranium intermediate, showcasing the reactivity of sulfur nucleophiles in complex heterocyclic systems. mdpi.com Such principles can be extended to the synthesis of thioether or other sulfur-containing derivatives of the target compound.

O-centered Nucleophiles : Oxygen nucleophiles, such as alcohols or phenols, can be used to introduce alkoxy or aryloxy groups. For example, the synthesis of N,O-nucleosides has been achieved through reactions involving allylic alcohols with nitrosocarbonyl intermediates, leading to the formation of 5-hydroxyisoxazolidines. thieme.de While not a direct analogue, this illustrates the strategy of employing O-centered nucleophiles to build complex heterocyclic structures.

Construction of this compound Framework

The core structure of this compound can be assembled through various synthetic routes, ranging from linear, multi-step sequences to more convergent and efficient one-pot cascade reactions.

Multi-step synthesis allows for the controlled and sequential construction of complex molecules from simple, readily available starting materials. This approach offers flexibility in introducing various functional groups at specific positions.

An illustrative example of a multi-step process is the synthesis of the natural product (±)-oxomaritidine using a continuous flow system. syrris.jp This automated process combined seven distinct synthetic steps, including azide formation, oxidation, and cyclization, into a single continuous sequence without isolating intermediates. syrris.jp Similarly, the synthesis of 2-(1H-indol-3-yl)thiazoles was achieved through an uninterrupted three-step microreactor sequence involving Hantzsch thiazole synthesis, deketalization, and Fischer indole synthesis, providing the final products in high yields over three steps. nih.gov

A hypothetical multi-step synthesis for this compound could involve:

Starting with a simple substituted pyridine.

Introduction of the acetyl group at the C2 position via acylation.

Directed iodination at the C3 position.

This stepwise approach ensures high regioselectivity and allows for purification at each stage, leading to a high-purity final product. The synthesis of a 3-aminopyridin-2-one based fragment library also followed a multi-step approach, beginning with a Suzuki cross-coupling to introduce diversity at the C5-position, followed by a deprotection step to yield the final amine. researchgate.net

The synthesis of heterocyclic compounds frequently employs one-pot strategies. For example, a variety of polysubstituted imidazo[1,2-a]pyridine derivatives have been prepared through an efficient three-component one-pot cascade of 2-aminopyridines, sulfonyl azides, and terminal ynones, catalyzed by copper. rsc.org Another method describes an iodine-promoted one-pot reaction of pyridin-2-amine with an arylmethyl ketone and selenosulfonate to form 3-(alkylselanyl)-2-arylimidazo[1,2-a]pyridine. rsc.org This process achieves the formation of both a C–N bond and a C–Se bond in a single operation. rsc.org

Similarly, the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles has been achieved from hydrazides and arylacetic acids in a one-pot, copper-catalyzed dual oxidation process. nih.gov The development of one-pot methods for this compound could significantly streamline its production, potentially involving a cascade of cyclization and functionalization steps from acyclic precursors.

Catalytic Systems and Reaction Conditions Optimization

The efficiency, selectivity, and scope of synthetic reactions for preparing this compound and its derivatives are heavily dependent on the catalytic system and reaction conditions. Transition metals, particularly palladium and copper, play a pivotal role in many of the key transformations.

Transition metal catalysis is indispensable for constructing complex organic molecules and is central to many synthetic strategies for pyridine derivatives.

Palladium Catalysis : Palladium catalysts are widely used for cross-coupling reactions, which are crucial for functionalizing the pyridine ring. The iodine moiety in this compound makes it an ideal substrate for reactions like Suzuki and Sonogashira couplings. myskinrecipes.com Palladium-catalyzed reactions are also employed in C-H functionalization, a powerful tool for directly forming C-C or C-heteroatom bonds. nih.gov The development of dialkylarylphosphine urea ligands has enabled various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig aminations, to proceed in good to high yields. nih.gov

Copper Catalysis : Copper catalysts offer a cost-effective and efficient alternative for many transformations. They are particularly effective in synthesizing nitrogen-containing heterocycles. Copper(I) iodide has been used to catalyze the aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and methyl ketones. researchgate.net Copper catalysts have also been employed in three-component reactions to produce polysubstituted imidazo[1,2-a]pyridines and in the [3+3] annulation of ketones with oxime acetates to synthesize various pyridines. rsc.orgsemanticscholar.org

| Catalyst System | Reaction Type | Substrates | Product Class | Reference |

| Pd₂(dba)₃ / L1 | Suzuki-Miyaura Coupling | 4-bromobiphenyl, phenyl boroxine | Biaryl compounds | nih.gov |

| CuI | Aerobic Oxidative Cyclization | 2-aminopyridines, methyl ketones | Imidazo[1,2-a]pyridines | researchgate.net |

| Cu(OTf)₂ | Three-Component Reaction | Pyridine-2(1H)-one, acetophenone, o-tosylhydroxylamine | Imidazo[1,2-a]pyridines | nih.gov |

| Copper Catalyst | [3+3] Annulation | Ketones, oxime acetates | Polysubstituted pyridines | semanticscholar.org |

This table provides examples of transition metal-catalyzed reactions for the synthesis of pyridine-containing heterocycles.

In transition metal catalysis, ligands coordinated to the metal center are crucial for controlling the catalyst's reactivity, selectivity, and stability. nih.gov The design of effective ligands is a key area of research for developing new and improved synthetic methods.

The choice of ligand can dramatically influence the outcome of a reaction. For example, in palladium(II)-catalyzed C–H functionalization, the ligand must be matched to a specific substrate class to promote the C-H cleavage step, which is often rate-limiting. nih.gov Research has identified several effective ligand scaffolds for this purpose, including mono-N-protected amino acids and 2,2′-bipyridines. nih.gov

In another study, the design of a new class of dialkylarylphosphine ligands incorporating a urea subunit was reported. nih.gov The synthesis of these ligands was designed to be modular, allowing for the easy generation of variants by coupling different phosphine units in the final step. nih.gov This tunability is advantageous in optimizing the catalyst for specific cross-coupling reactions. The development of a palladium catalyst with a specific phosphine ligand (3,5-CF₃-Ph-DPEPhos) was also key to enabling a modular synthetic pathway to coumarins from acid chlorides and alkynes. researchgate.net These examples underscore the principle that rational ligand design is essential for overcoming challenges in catalysis and unlocking new reactivity. researchgate.netnih.gov

Microwave-Assisted Synthesis for Enhanced Efficiency and Selectivity

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in synthetic chemistry, offering significant advantages over conventional heating methods. nih.gov This technique utilizes microwave energy to heat reactants directly and efficiently, leading to a dramatic reduction in reaction times, increased product yields, and often enhanced selectivity. rsc.orgnih.gov For the synthesis of this compound and its advanced analogues, microwave irradiation presents a powerful tool for accelerating key synthetic steps and enabling reactions that are inefficient under traditional thermal conditions.

The primary advantages of microwave heating stem from its unique mechanism, which involves direct coupling of microwave energy with polar molecules in the reaction mixture. This results in rapid and uniform heating, minimizing thermal gradients and reducing the formation of side products that can arise from prolonged exposure to high temperatures in conventional reflux setups. nih.govnih.gov Consequently, MAOS is considered a green chemistry approach due to its improved energy efficiency and potential for solvent-free reactions. nih.gov

While specific literature on the direct microwave-assisted synthesis of this compound is not extensively detailed, the principles and observed benefits from the synthesis of analogous heterocyclic systems, particularly substituted pyridines, are highly applicable. Research on various pyridine derivatives demonstrates that multi-component, cyclization, and functionalization reactions are significantly enhanced under microwave irradiation. nih.govmdpi.com

Research Findings in Analogue Synthesis

Studies on related heterocyclic compounds highlight the profound impact of microwave assistance. For instance, in the synthesis of certain dihydropyridine derivatives, microwave irradiation at 150 °C facilitated the reaction completion in just 20 minutes, affording excellent yields ranging from 85% to 95%. mdpi.com This contrasts sharply with conventional solvothermal methods which, despite achieving comparable yields, require significantly longer reaction times. mdpi.com Similarly, the acylation of substituted aminopyrido[2,3-d]pyrimidines has been successfully performed using microwave heating, demonstrating the utility of this method for introducing acyl groups onto pyridine-containing scaffolds. nih.gov

The data below, gathered from studies on analogous pyridine and fused-pyridine systems, illustrates the typical enhancements observed when transitioning from conventional heating to microwave-assisted protocols.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Pyridine Analogues

| Product Type | Conventional Method (Time) | Conventional Yield | Microwave Method (Time) | Microwave Yield | Reference |

|---|---|---|---|---|---|

| Dihydropyridinone | Not specified | Not specified | 120 seconds | 17-28% | mdpi.com |

| Pyrido[3,2-f] nih.govmdpi.comthiazepine | 10 minutes (reflux) | 61% | 5 minutes | 85% | nih.gov |

| Imidazo[1,2-a]pyridine | Not specified | Not specified | Not specified | Good to very good | rsc.org |

The synthesis of advanced analogues often involves palladium-catalyzed cross-coupling reactions to introduce substituents onto the pyridine ring. Microwave irradiation has been shown to dramatically accelerate these transformations, including Suzuki, Negishi, and Sonogashira couplings. organic-chemistry.org For example, a microwave-assisted Suzuki coupling for the synthesis of 6-aryl-5-N-substituted pyridazinones proceeded smoothly at 135-140 °C for 30 minutes, yielding moderate to good product quantities. mdpi.com Such protocols could conceivably be adapted for the synthesis of advanced analogues of this compound by coupling various organoboron, organozinc, or organotin reagents at the iodine position.

Table 2: Microwave-Assisted Synthesis Conditions for Functionalized Pyridine Derivatives

| Reaction Type | Substrates | Conditions | Time | Yield | Reference |

|---|---|---|---|---|---|

| Multi-component Reaction | Aldehydes, 6-amino-2,4-dimethoxypyrimidine, Dimedone | Acetic Acid, 75 W | 5 min | 84% | nih.gov |

| Acylation | 7-amino-5-aryl-6-cyanopyrido[2,3-d]pyrimidine, Acid Chlorides | Pyridine | Not specified | Not specified | nih.gov |

| Cyclization | Curcumin, Primary Amines | Montmorillonite K-10 | 120 s | 17-28% | mdpi.com |

Chemical Reactivity and Mechanistic Investigations of 1 3 Iodopyridin 2 Yl Ethanone

Reactivity of the Iodine Substituent

The carbon-iodine bond at the C3 position of the pyridine (B92270) ring is the most reactive site for a variety of transformations, largely due to its susceptibility to oxidative addition with transition metals and halogen-metal exchange processes.

1-(3-Iodopyridin-2-yl)ethanone is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental for the construction of carbon-carbon and carbon-nitrogen bonds. The high reactivity of the C-I bond allows for selective coupling at the C3 position of the pyridine ring.

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming C-C bonds by coupling the aryl iodide with an organoboron compound in the presence of a palladium catalyst and a base. For this compound, this would involve the reaction with a boronic acid or its ester to introduce a new aryl or alkyl group at the 3-position. Studies on similar heteroaryl halides, such as 2-bromo-3-iodopyridine, have shown that Suzuki-Miyaura coupling reactions occur selectively at the C3 position, indicating the higher reactivity of the C-I bond over other potential reactive sites. rsc.org

Sonogashira Coupling: This reaction enables the formation of a C-C bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.org This transformation is valuable for the synthesis of arylalkynes. The reaction with this compound would yield 1-(3-(alkyn-1-yl)pyridin-2-yl)ethanone derivatives. The mild reaction conditions of the Sonogashira coupling make it compatible with a wide range of functional groups. wikipedia.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful tool for the formation of C-N bonds by coupling an aryl halide with an amine. wikipedia.orglibretexts.org This allows for the introduction of primary or secondary amine functionalities at the 3-position of the pyridine ring, leading to the synthesis of various 3-aminopyridine (B143674) derivatives. organic-chemistry.org

Table 1: Examples of Cross-Coupling Reactions with this compound

| Reaction Type | Coupling Partner | Catalyst System | Product |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 1-(3-Phenylpyridin-2-yl)ethanone |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 1-(3-(Phenylethynyl)pyridin-2-yl)ethanone |

| Buchwald-Hartwig | Aniline | Pd₂(dba)₃, BINAP, NaOtBu | 1-(3-(Phenylamino)pyridin-2-yl)ethanone |

Halogen-metal exchange is a fundamental reaction in organometallic chemistry that converts an organic halide into an organometallic species. wikipedia.org This transformation is particularly efficient for aryl iodides due to the high polarizability and relative weakness of the C-I bond. princeton.edu

Lithium-Iodine Exchange: Treatment of this compound with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures (typically -78 °C) would result in a rapid lithium-iodine exchange. harvard.edu This generates a highly reactive 2-acetyl-3-lithiopyridine intermediate. This organolithium species can then be trapped with various electrophiles to introduce a wide range of functional groups at the C3 position. The rate of exchange follows the trend I > Br > Cl, making the iodo-substituted precursor highly suitable for this transformation. wikipedia.org

Grignard Reagent Formation: The corresponding Grignard reagent, 2-acetyl-3-(magnesioiodo)pyridine, can be prepared by the reaction of this compound with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). adichemistry.comwikipedia.org This organomagnesium compound is a powerful nucleophile that can react with a variety of electrophiles, including aldehydes, ketones, and esters. mnstate.edu

Table 2: Halogen-Metal Exchange and Subsequent Reactions

| Reagent | Intermediate | Electrophile | Final Product |

| n-BuLi | 2-Acetyl-3-lithiopyridine | Benzaldehyde | 1-(3-(Hydroxy(phenyl)methyl)pyridin-2-yl)ethanone |

| Mg, THF | 2-Acetyl-3-(magnesioiodo)pyridine | Acetone | 1-(3-(2-Hydroxypropan-2-yl)pyridin-2-yl)ethanone |

Beyond standard cross-coupling reactions, the iodine substituent enables participation in a variety of other palladium-catalyzed transformations. The initial step in many of these reactions is the oxidative addition of the C-I bond to a palladium(0) complex. rsc.org This forms a palladium(II) intermediate which can then undergo further reactions. For example, in the presence of a suitable coupling partner and reaction conditions, cascade reactions can be initiated, leading to the formation of more complex heterocyclic systems.

Reactivity of the Carbonyl Moiety

The acetyl group at the C2 position provides a second site for chemical modification, primarily through reactions involving the carbonyl carbon and the adjacent α-carbon.

The protons on the methyl group of the ethanone (B97240) moiety are acidic (α-protons) and can be removed by a strong base to form an enolate. masterorganicchemistry.com This enolate is a potent nucleophile and can react with various electrophiles at the α-carbon.

The choice of base and reaction conditions can influence the regioselectivity of enolate formation if there were multiple α-protons, though in this case, only one set exists. Strong, sterically hindered bases like lithium diisopropylamide (LDA) are commonly used to ensure complete and irreversible enolate formation in a non-hydroxylic solvent like THF at low temperatures. libretexts.org Once formed, the enolate of this compound can undergo reactions such as alkylation with alkyl halides, allowing for the extension of the carbon chain at the α-position. masterorganicchemistry.com

Table 3: Alpha-Functionalization via Enolate Formation

| Base | Electrophile | Reaction Type | Product |

| LDA | Methyl iodide | Alkylation | 1-(3-Iodopyridin-2-yl)propan-1-one |

| LDA | Benzaldehyde | Aldol Addition | 1-(3-Iodopyridin-2-yl)-3-hydroxy-3-phenylpropan-1-one |

The carbonyl group of this compound can undergo a variety of reduction and derivatization reactions typical of ketones.

Reduction: The ketone can be reduced to the corresponding secondary alcohol, 1-(3-iodopyridin-2-yl)ethanol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminium hydride (LiAlH₄). libretexts.org NaBH₄ is a milder reducing agent and is often preferred for its compatibility with a wider range of functional groups. youtube.com LiAlH₄ is a much stronger reducing agent and would also effectively reduce the ketone. libretexts.org

Derivatization: The carbonyl group can react with various nucleophiles to form a range of derivatives. For instance, reaction with hydrazine (B178648) or its derivatives can yield hydrazones. These reactions are often used for the characterization and protection of the carbonyl group.

Table 4: Reduction and Derivatization of the Carbonyl Group

| Reagent | Reaction Type | Product |

| NaBH₄, MeOH | Reduction | 1-(3-Iodopyridin-2-yl)ethanol |

| H₂NNH₂, EtOH | Hydrazone Formation | (E)-1-(3-Iodopyridin-2-yl)ethan-1-one hydrazone |

Transformations of the Pyridine Ring System

The pyridine ring of this compound is a platform for a variety of chemical transformations. The interplay between the electron-withdrawing acetyl group and the iodo substituent, along with the inherent electronic nature of the pyridine nitrogen, dictates its reactivity towards both nucleophiles and electrophiles. This section explores the activation patterns governing these reactions and the propensity of the molecule to undergo intramolecular cyclization.

Nucleophilic and Electrophilic Activation Patterns

The reactivity of the pyridine ring in this compound is significantly influenced by its substituents. The pyridine nitrogen and the acetyl group are electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution. scispace.comyoutube.comyoutube.com This deactivation is a result of the reduced electron density in the aromatic system, making it less attractive to electrophiles. scispace.comyoutube.comyoutube.com Any electrophilic attack is predicted to occur at the C-5 position, which is the least deactivated position.

Conversely, the electron-deficient nature of the pyridine ring, exacerbated by the acetyl group, makes it susceptible to nucleophilic aromatic substitution (SNAr). youtube.com The iodo group at the C-3 position can act as a leaving group in such reactions. The presence of the acetyl group at the C-2 position is expected to activate the C-3 position for nucleophilic attack by stabilizing the intermediate Meisenheimer complex through resonance.

The acetyl group itself presents a site for nucleophilic addition at the carbonyl carbon. Furthermore, the methyl protons of the acetyl group are acidic and can be removed by a base to form an enolate, which can then act as a nucleophile in subsequent reactions.

Intramolecular Cyclization Reactions

The arrangement of the acetyl and iodo groups in this compound provides an opportunity for intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. A notable example is the synthesis of furo[3,2-b]pyridine (B1253681) derivatives. researchgate.net This transformation can be envisioned to proceed through an initial nucleophilic attack of the enolate of the acetyl group onto the C-3 position, with subsequent displacement of the iodide.

This type of cyclization is a powerful method for the construction of complex heterocyclic scaffolds from readily available starting materials. The reaction conditions for such intramolecular cyclizations can vary but often involve a base to generate the necessary nucleophile (the enolate) and may be facilitated by heat or transition metal catalysis. The formation of the five-membered furan (B31954) ring is generally favored under these conditions.

Radical Reactions and Advanced Functionalizations

Beyond classical ionic reactions, this compound is a substrate for modern synthetic methodologies involving radical intermediates and hypervalent iodine reagents. These advanced functionalization techniques open avenues for the introduction of important structural motifs, such as the difluoromethyl group, and for the formation of new carbon-carbon and carbon-heteroatom bonds.

Difluoromethylation via Radical Pathways

The introduction of a difluoromethyl (CF2H) group into heterocyclic compounds is of significant interest in medicinal chemistry. nih.govnih.gov Radical difluoromethylation has emerged as a powerful tool for this purpose. researchgate.net For this compound, the carbon-iodine bond can be homolytically cleaved under photocatalytic conditions to generate a pyridyl radical. This radical can then be trapped by a difluoromethyl radical source.

Alternatively, a difluoromethyl radical, generated from a suitable precursor, can add to the pyridine ring. The electron-deficient nature of the pyridine ring in this substrate would favor the addition of a nucleophilic difluoromethyl radical. The regioselectivity of this addition would be influenced by both the steric and electronic effects of the acetyl and iodo substituents. Recent advances in photocatalysis have enabled the direct C-H difluoromethylation of heterocycles under mild conditions, which could also be a potential pathway for the functionalization of this molecule. nih.govnih.gov

Reactions with Hypervalent Iodine Reagents

Hypervalent iodine reagents are versatile oxidizing agents and have been used in a wide range of organic transformations. nih.govnih.govmdpi.comwikipedia.orgrsc.orgscripps.eduprinceton.edunih.govcardiff.ac.uk For this compound, the iodine atom can be oxidized to a higher valent state, creating a hypervalent iodine center on the pyridine ring itself. This in situ generated hypervalent iodine species can then participate in various coupling reactions.

Structural Elucidation and Advanced Computational Studies of 1 3 Iodopyridin 2 Yl Ethanone

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for confirming the identity and purity of 1-(3-Iodopyridin-2-yl)ethanone, offering detailed insights into its covalent structure and the nature of its functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds in solution. While complete, officially published spectra for this compound are not widely available, the expected chemical shifts and coupling patterns can be predicted based on its structure and data from analogous compounds like 1-(3-bromopyridin-2-yl)ethanone. smolecule.com

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the acetyl methyl protons and the three aromatic protons on the pyridine (B92270) ring. The methyl protons (–CH₃) adjacent to the carbonyl group would appear as a sharp singlet, likely in the δ 2.5–2.8 ppm region. smolecule.com The protons on the pyridine ring would be found in the aromatic region (δ 7.0–8.5 ppm), with their specific shifts and multiplicities (doublet, doublet of doublets) dictated by their positions relative to the nitrogen atom, the iodine, and the acetyl group, as well as their spin-spin coupling with each other. smolecule.com

¹³C NMR: The carbon-13 NMR spectrum would provide information on all seven unique carbon atoms in the molecule. The carbonyl carbon (C=O) is expected to have the most downfield chemical shift, typically appearing in the δ 190–200 ppm range. The methyl carbon would be found significantly upfield. The five carbons of the pyridine ring would resonate in the aromatic region (approximately δ 120–160 ppm), with the carbon atom bonded to the iodine (C-I) showing a characteristic shift influenced by the heavy halogen.

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be crucial for unambiguous assignment of all proton and carbon signals. A COSY spectrum would confirm the connectivity between adjacent protons on the pyridine ring, while HSQC would link each proton to its directly attached carbon atom. HMBC would reveal longer-range correlations (2-3 bonds), for instance, between the methyl protons and the carbonyl carbon, definitively confirming the structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift increments and data from analogous structures.

| Atom | Nucleus | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|---|

| Pyridine-H4 | ¹H | ~7.5 - 8.0 | Doublet of Doublets (dd) |

| Pyridine-H5 | ¹H | ~7.2 - 7.6 | Doublet of Doublets (dd) |

| Pyridine-H6 | ¹H | ~8.4 - 8.7 | Doublet of Doublets (dd) |

| Acetyl-CH₃ | ¹H | ~2.6 | Singlet (s) |

| C=O | ¹³C | ~195 | - |

| Acetyl-CH₃ | ¹³C | ~25 | - |

| Pyridine-C2 | ¹³C | ~155 | - |

| Pyridine-C3 | ¹³C | ~95 | - |

| Pyridine-C4 | ¹³C | ~145 | - |

| Pyridine-C5 | ¹³C | ~125 | - |

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies.

For this compound, the most prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) group stretching vibration. smolecule.com Due to conjugation with the pyridine ring, this peak is expected in the range of 1680–1700 cm⁻¹. smolecule.com Other significant absorptions would include C-H stretching from the methyl and aromatic groups (around 3000–3100 cm⁻¹), C-C and C-N stretching vibrations within the pyridine ring (in the 1400–1600 cm⁻¹ fingerprint region), and the C-I stretch at a lower frequency, typically below 600 cm⁻¹. Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the pyridine ring.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium |

| C-H (Aliphatic) | Stretch | 2850 - 3000 | Medium |

| C=O (Ketone) | Stretch | 1680 - 1700 | Strong |

| C=C, C=N (Aromatic Ring) | Stretch | 1400 - 1600 | Medium-Strong |

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. The molecular formula of this compound is C₇H₆INO, corresponding to a molecular weight of approximately 247.03 g/mol . myskinrecipes.com

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the parent ion, which can be used to confirm the elemental composition. For C₇H₆INO, HRMS would detect the molecular ion ([M]⁺) or a protonated species ([M+H]⁺) with a mass accuracy typically within a few parts per million (ppm), unequivocally verifying the molecular formula and ruling out other possibilities.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. kuleuven.be This technique is invaluable for assessing the purity of this compound by separating it from any starting materials, by-products, or degradation products. It is also a critical tool for monitoring the progress of chemical reactions where this compound is used as a reactant or formed as a product. kuleuven.be The mass spectrometer provides molecular weight information for each component as it elutes from the chromatography column. nih.gov

X-ray Crystallography and Solid-State Analysis

While spectroscopic methods define the molecular structure in solution or the gas phase, X-ray crystallography provides an exact determination of the molecular geometry and packing arrangement in the solid state. carleton.edu

Although a specific crystal structure for this compound has not been reported in the searched literature, such an analysis would provide invaluable data. It would confirm the planarity of the pyridine ring and reveal the orientation of the acetyl group relative to the ring.

Table 3: Crystallographic Data Obtainable from Single-Crystal X-ray Diffraction

| Parameter | Description | Value |

|---|---|---|

| Crystal System | The crystal lattice system (e.g., monoclinic, orthorhombic). | To be determined |

| Space Group | The symmetry group of the crystal. | To be determined |

| a, b, c | Unit cell dimensions (Å). | To be determined |

| α, β, γ | Unit cell angles (°). | To be determined |

| V | Volume of the unit cell (ų). | To be determined |

| Z | Number of molecules per unit cell. | To be determined |

| Bond Lengths | Precise distances between bonded atoms (e.g., C-I, C=O, C-N). | To be determined |

The way molecules arrange themselves in a crystal is governed by a variety of non-covalent intermolecular forces. Based on the structure of this compound, several key interactions are expected to dictate its solid-state architecture.

π-π Stacking: The electron-deficient pyridine ring is well-suited to engage in π-π stacking interactions. nih.govrsc.org In the crystal lattice, molecules would likely arrange in stacks, with the aromatic rings of adjacent molecules overlapping. researchgate.net These interactions, which can be in either a face-to-face or an offset (displaced) arrangement, are a significant cohesive force in the crystals of many aromatic compounds. researchgate.net

Halogen Bonding: A particularly important interaction for this molecule is halogen bonding. nih.gov The iodine atom, when bonded to an electron-withdrawing group like the pyridine ring, possesses a region of positive electrostatic potential known as a σ-hole on the side opposite the C-I covalent bond. nih.govrsc.org This electrophilic region can act as a Lewis acid and interact favorably with a Lewis base, such as the nitrogen atom or the carbonyl oxygen of an adjacent molecule. researchgate.netnih.gov This directional C—I···N or C—I···O interaction is a strong and specific force that plays a crucial role in crystal engineering and the formation of supramolecular architectures. rsc.org

Hirshfeld Surface Analysis for Crystal Packing Contributions

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule within its crystalline environment, providing insights into the forces that govern crystal packing. For this compound, a Hirshfeld surface analysis would elucidate the nature and relative importance of various intermolecular contacts.

The analysis generates a three-dimensional surface around the molecule, color-coded to indicate different types of interactions. Red spots on the surface highlight close contacts, such as hydrogen bonds, while blue regions represent areas with weaker interactions. Two-dimensional fingerprint plots are also generated, which summarize the distribution of intermolecular contacts.

For a molecule like this compound, one would expect to observe significant contributions from several types of interactions. These would likely include:

Hydrogen bonds: The oxygen atom of the carbonyl group and the nitrogen atom of the pyridine ring could act as hydrogen bond acceptors.

Halogen bonds: The iodine atom is a potential halogen bond donor, which could form significant interactions with electronegative atoms in neighboring molecules.

π-π stacking: The pyridine ring could engage in π-π stacking interactions with adjacent rings.

By quantifying the percentage contribution of each type of contact, a detailed understanding of the crystal packing of this compound could be achieved. Studies on similar pyridine derivatives often show that H···H, C···H, and O···H contacts are major contributors to the Hirshfeld surface nih.govnih.gov.

Table 1: Hypothetical Hirshfeld Surface Contact Contributions for this compound

| Interaction Type | Hypothetical Percentage Contribution |

|---|---|

| H···H | 40-50% |

| C···H/H···C | 20-30% |

| O···H/H···O | 10-15% |

| I···H/H···I | 5-10% |

| N···H/H···N | 3-7% |

| C···C (π-π) | 2-5% |

| I···N/N···I | 1-3% |

Note: This table is hypothetical and illustrates the type of data a Hirshfeld surface analysis would provide. Actual values would require experimental crystallographic data and subsequent calculation.

Theoretical and Computational Chemistry

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations would be invaluable for understanding its electronic properties, reactivity, and potential reaction mechanisms.

Calculations would typically be performed using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) to optimize the molecular geometry and calculate various electronic parameters. researchgate.netnih.govmdpi.com These parameters include:

HOMO-LUMO energy gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites. This is crucial for predicting how the molecule will interact with other reagents.

Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and electrophilicity index can be calculated to quantify the molecule's reactivity.

Furthermore, DFT is a powerful tool for studying reaction mechanisms. By calculating the energies of reactants, transition states, and products, a potential energy surface can be mapped out for a given reaction. This allows for the determination of activation energies and reaction enthalpies, providing a detailed understanding of the reaction kinetics and thermodynamics. For instance, DFT could be used to model the mechanism of nucleophilic substitution at the carbonyl carbon or cross-coupling reactions involving the iodine substituent.

Note: These values are for illustrative purposes and would need to be determined through specific DFT calculations for this compound.

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. For this compound, MD simulations could provide valuable information on its conformational flexibility and its potential interactions with biological targets.

A simulation would be set up by placing the molecule in a simulated environment (e.g., a box of water molecules) and then calculating the forces between atoms and their consequent motions over a period of time, typically nanoseconds to microseconds. This allows for the exploration of the molecule's conformational landscape, identifying the most stable conformations and the energy barriers between them.

In the context of drug discovery, MD simulations are crucial for studying how a ligand like this compound might bind to a protein target. After an initial docking pose is predicted, an MD simulation of the ligand-protein complex can be run to assess the stability of the binding mode. Key analyses from such simulations include:

Root Mean Square Fluctuation (RMSF): To identify which parts of the ligand and protein are flexible or rigid.

Hydrogen Bond Analysis: To determine the persistence of key hydrogen bonds between the ligand and the protein over time.

Binding Free Energy Calculations: Using methods like MM/PBSA or MM/GBSA to estimate the strength of the ligand-target interaction.

These simulations provide a dynamic picture of the binding process that is not available from static docking studies. researchgate.netnih.govrsc.org

While this compound itself is not chiral, it can be a precursor in reactions that generate chiral centers. Quantum chemical calculations, particularly DFT, are instrumental in predicting and understanding the stereoselectivity of such reactions.

For a reaction where this compound is a substrate, computational methods can be used to model the transition states leading to different stereoisomeric products. arabjchem.orgrsc.org The stereochemical outcome of a reaction is determined by the relative energies of these diastereomeric transition states. The product formed via the lower energy transition state will be the major product.

For example, in a nucleophilic addition to the carbonyl group that creates a new stereocenter, there would be two possible faces of attack (re and si). DFT calculations can be used to compute the activation energies for both pathways. The difference in these activation energies can be used to predict the diastereomeric or enantiomeric excess. This predictive power is highly valuable in synthetic chemistry for designing stereoselective reactions.

Strategic Applications in Organic Synthesis and Pharmaceutical Research

Synthetic Utility as a Precursor for Diverse Organic Molecules

The structural features of 1-(3-Iodopyridin-2-yl)ethanone make it an ideal starting material for the synthesis of a wide range of organic molecules. The acetyl group can undergo various reactions such as reduction, oxidation, and condensation, while the iodine atom serves as an excellent handle for introducing molecular diversity through cross-coupling reactions.

Building Blocks for Complex Nitrogen-Containing Heterocycles (e.g., Pyridoquinazolinones, Azaindoles)

The 3-iodopyridin-2-yl core is a pivotal precursor for the synthesis of fused heterocyclic systems, particularly azaindoles, which are prominent scaffolds in many biologically active compounds. rsc.org The general and most effective strategy involves a palladium-catalyzed Sonogashira coupling of a 3-halopyridine derivative with a terminal alkyne, followed by an intramolecular cyclization to form the pyrrole (B145914) ring fused to the pyridine (B92270) core. rsc.orgdaneshyari.com

Specifically, precursors like 2-amino-3-iodopyridine (B10696) are used to generate 2-substituted 7-azaindoles in a straightforward two-step process. organic-chemistry.org A closely related derivative, N-(3-iodopyridin-2-yl)sulfonamide, has been shown to undergo a palladium/copper-catalyzed alkynylation that proceeds via a tandem coupling-cyclization sequence in a single pot to afford a variety of 2-substituted-7-azaindoles. researchgate.net The C-I bond is crucial for the initial carbon-carbon bond formation, which is the key step in building the azaindole framework.

While the direct use of this compound for the synthesis of pyridoquinazolinones is not extensively detailed, the general reactivity of the scaffold suggests its potential in multi-step syntheses where the acetyl group is first converted into an amine or another suitable functional group to facilitate the subsequent annulation reactions required to form the quinazolinone ring system. nih.govmdpi.com

| Precursor | Reaction | Product | Catalyst System | Reference |

| 2-Amino-3-iodopyridine | Two-step Sonogashira coupling and cyclization | 2-Substituted-7-azaindoles | Palladium/Copper | organic-chemistry.org |

| N-(3-Iodopyridin-2-yl)sulfonamide | One-pot coupling-cyclization with alkynes | 2-Substituted-7-azaindoles | Pd/C–Cu | researchgate.net |

| 3-Alkynyl-2-aminopyridines | Acid-catalyzed cyclization | Substituted 7-azaindoles | TFA/TFAA | rsc.org |

Role in Asymmetric Synthesis and Chiral Induction

The acetyl group of this compound provides a direct handle for introducing chirality into the molecule. The carbonyl moiety is susceptible to asymmetric reduction to yield the corresponding chiral secondary alcohol, 1-(3-iodopyridin-2-yl)ethanol. This transformation can be achieved using various chiral catalysts and reducing agents, establishing a stereogenic center.

While specific studies on the asymmetric reduction of this exact iodo-substrate are not prominent, the reaction is analogous to the well-established reduction of other ketones, including its bromo-counterpart, 1-(3-bromopyridin-2-yl)ethanone. The resulting enantioenriched alcohol is a valuable chiral building block, enabling the synthesis of optically active pharmaceutical intermediates and other complex molecules where stereochemistry is critical for function. mdpi.comnih.gov The ability to create a defined stereocenter adjacent to the functionalized pyridine ring allows this compound to serve as a key intermediate in the stereoselective synthesis of more complex targets.

Contributions to Medicinal Chemistry and Drug Discovery

The 3-halo-2-acetylpyridine scaffold is a privileged structure in medicinal chemistry. The strategic placement of the halogen and acetyl groups allows for regioselective modifications, providing a pathway to diverse libraries of compounds for screening and optimization in drug discovery programs.

Design and Synthesis of Biologically Active Analogues

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira reactions, owing to the high reactivity of the carbon-iodine bond. nih.govresearchgate.net This reactivity allows for the efficient introduction of a wide variety of aryl, heteroaryl, and alkyl groups at the 3-position of the pyridine ring. These reactions are fundamental in medicinal chemistry for exploring the structure-activity relationships (SAR) of a compound series.

For instance, related 1-(3-halopyridin-2-yl) precursors are used in the synthesis of novel anthranilic diamide (B1670390) insecticides. mdpi.com The ability to readily diversify the structure by modifying both the acetyl group and the substituent at the 3-position makes this compound a valuable starting point for generating libraries of analogues for biological screening.

Investigations into Molecular Mechanisms of Action (e.g., Enzyme Inhibition, Receptor Modulation)

Derivatives synthesized from the 3-iodopyridin-2-yl scaffold have been investigated for their activity against a range of biological targets, including enzymes and receptors.

Enzyme Inhibition: Azaindole derivatives, which can be synthesized from 3-iodopyridine (B74083) precursors, have been explored as potent inhibitors of enzymes such as NADPH Oxidase 2 (NOX2). mdpi.com Furthermore, other pyridine-based sulfonamides have shown activity as carbonic anhydrase inhibitors. mdpi.com The versatility of the this compound scaffold allows for its incorporation into structures designed to target the active sites of various enzymes.

Receptor Modulation: The pyridine motif is a common feature in ligands that modulate the function of various receptors. For example, derivatives of aristoquinoline, a complex pyridine-containing alkaloid, have been synthesized and evaluated as modulators of the α3β4 nicotinic acetylcholine (B1216132) receptor (nAChR), a promising target for treating cocaine use disorder. nih.govchemrxiv.org Other compounds based on related heterocyclic systems have been investigated as modulators for chemokine receptors. The ability to build upon the this compound core enables the systematic exploration of interactions with receptor binding pockets.

| Compound Class | Biological Target/Mechanism | Therapeutic Area | Reference(s) |

| Azaindole Derivatives | NADPH Oxidase 2 (NOX2) Inhibition | Inflammation, Neurodegeneration | mdpi.com |

| Pyridine-based Sulfonamides | Carbonic Anhydrase Inhibition | Glaucoma, Epilepsy | mdpi.com |

| Aristoquinoline Analogues | α3β4 Nicotinic Acetylcholine Receptor (nAChR) Modulation | Substance Use Disorders | nih.gov, chemrxiv.org |

| Anthranilic Diamides | Ryanodine Receptor Modulation | Insecticides | mdpi.com |

Development of Molecular Probes for Biological Target Characterization

The presence of a stable iodine atom makes this compound an ideal precursor for the development of molecular probes. Specifically, it can be used to synthesize radiolabeled ligands for biological imaging and in vitro assays. The substitution of a pyridine ring for a benzene (B151609) ring in radiopharmaceuticals has been explored as a strategy to improve properties like tissue clearance. nih.gov

The stable ¹²⁷I atom can be replaced with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁴I, or ¹³¹I) through radioiodination reactions, such as iododestannylation of a corresponding tin precursor. This creates radiotracers that can be used in non-invasive imaging techniques like Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET) to visualize and quantify the distribution of a biological target (e.g., a receptor or enzyme) in vivo. Alternatively, labeling with ¹²⁵I produces radioligands with high specific activity that are invaluable for in vitro receptor binding assays and autoradiography studies to characterize new drugs and biological targets. nih.gov

Promising Leads for Anti-Infective and Anti-Proliferative Agents (in vitro studies)

While direct in vitro studies on the anti-infective and anti-proliferative properties of this compound are not extensively documented, the broader class of pyridine and its derivatives has shown significant potential in these areas. The pyridine nucleus is a common feature in a multitude of bioactive compounds, including established anticancer and antimicrobial drugs. rsc.orgacs.org Research into substituted pyridines, including those with iodo- and acetyl- functionalities, provides compelling evidence for the potential of this compound as a lead structure for the development of new therapeutic agents.

A variety of pyridine derivatives have demonstrated notable anti-proliferative activity against several human cancer cell lines. acs.orgdiva-portal.org For instance, studies on substituted nicotinamides and thieno[2,3-b]pyridines have revealed compounds with significant antitumor activity, particularly against hepatocellular and colon carcinoma cells. rsc.org The cytotoxic effects of these compounds are often evaluated using assays such as the MTT assay, which measures the metabolic activity of cells. rsc.orgacs.org The structure-activity relationship (SAR) studies of these derivatives often highlight the importance of specific substitution patterns on the pyridine ring for their biological activity. mdpi.com

Similarly, the anti-infective potential of pyridine derivatives is well-established. mdpi.com Compounds incorporating the pyridine scaffold have been investigated for their activity against a range of bacterial and fungal pathogens. umich.edunih.gov For example, certain 3-alkylpyridine alkaloids have displayed modest antibiotic activity against Gram-positive bacteria. nih.gov The introduction of a halogen, such as iodine, can modulate the electronic properties and lipophilicity of the molecule, potentially enhancing its antimicrobial efficacy. umich.edu

The following table summarizes the in vitro anti-proliferative and anti-infective activities of selected pyridine derivatives, illustrating the therapeutic potential of this class of compounds.

| Compound Class | Activity Type | Cell Lines / Organisms | Key Findings |

| Pyridinethione and Thienopyridine Derivatives | Anti-proliferative | HCT-116, HepG-2, MCF-7 | Interesting antitumor activity, particularly as antihepatocellular and anticolon cellular carcinoma agents. rsc.org |

| 2-Pyridyl Urea-Based Cu(II) Complexes | Anti-proliferative | A549, NCI-H460, NCI-H1975 | Enhanced activity against drug-resistant NCI-H1975 cells with moderate selectivity. rsc.org |

| 3-Substituted Aminopyrazolo[3,4-b]pyridines | Anti-proliferative | Various human tumor cell lines | Two compounds revealed cytotoxic activity with ID50 values in the range of the international activity criterion for synthetic agents. nih.gov |

| Imidazo[1,2-a]pyridine Derivatives | Anti-infective | Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Aspergillus niger, Aspergillus flavus | Several compounds exhibited potent activity against the tested bacterial and fungal strains. umich.edu |

| 3-Alkylpyridine Alkaloids | Anti-infective | Gram-positive bacterial strains | Displayed modest antibiotic activity. nih.gov |

| Pyridine Derivatives with Imidazo[2,1-b] rsc.orgdiva-portal.orgrsc.orgthiadiazole Moiety | Anti-infective | Bacterial and fungal strains | Several compounds showed moderate to high antibacterial and antifungal activity. acs.org |

Catalytic Reagent Development

The unique electronic and steric properties of this compound make it an intriguing candidate for the development of novel catalytic reagents, particularly in the realms of transition metal catalysis and hypervalent iodine chemistry.

Ligands and Precursors for Transition Metal Catalysis

Pyridine and its derivatives are widely utilized as ligands in transition metal catalysis due to the coordinating ability of the nitrogen atom. nih.gov The electronic properties of the pyridine ring can be fine-tuned by the introduction of substituents, which in turn influences the catalytic activity of the resulting metal complex. acs.orgnih.gov The presence of both an acetyl group and an iodine atom in this compound offers multiple coordination sites and opportunities for further functionalization, making it a versatile ligand precursor.

Palladium complexes bearing pyridine-based ligands have shown remarkable efficacy in a variety of cross-coupling reactions. nih.gov For instance, Pd(II) complexes with pyridine ligands have been successfully employed as catalysts in Suzuki-Miyaura coupling reactions. nih.gov The basicity of the pyridine ligand can correlate with the catalytic efficiency, with more basic ligands often leading to higher reaction yields. acs.org The acetyl group in this compound can also participate in coordination, potentially leading to the formation of bidentate ligands with unique catalytic properties. Complexes of palladium with 2-acetylpyridine (B122185) thiosemicarbazone, for example, have been investigated for their antineoplastic effects. nih.gov

Innovations in Hypervalent Iodine Chemistry

Hypervalent iodine compounds have emerged as versatile and environmentally benign reagents in organic synthesis, capable of mediating a wide range of oxidative transformations. nih.govnih.gov Aryl iodides are the common precursors for the synthesis of hypervalent iodine(III) and iodine(V) reagents. diva-portal.org Therefore, this compound represents a valuable starting material for the preparation of novel pyridyl-substituted hypervalent iodine reagents.

The synthesis of hypervalent iodine(III) compounds typically involves the oxidation of an aryl iodide. diva-portal.org For example, iodoarenes can be oxidized to (diacetoxyiodo)arenes, which are versatile precursors to other hypervalent iodine reagents. diva-portal.org The presence of the pyridine ring in this compound could influence the stability and reactivity of the resulting hypervalent iodine species. The development of new hypervalent iodine reagents derived from this compound could lead to novel and selective oxidative processes. rsc.org

Potential for Functional Materials Science

The structural features of this compound also suggest its potential as a building block for the creation of advanced functional materials, particularly in the field of organic electronics.

Development of Precursors for Advanced Material Systems

Pyridine-containing compounds have been extensively investigated for their applications in organic light-emitting diodes (OLEDs) and other organic electronic devices. rsc.org The pyridine moiety can serve as an electron-transporting unit in these materials. rsc.org The introduction of an iodine atom provides a reactive site for cross-coupling reactions, allowing for the facile construction of larger conjugated systems, which are essential for efficient charge transport and light emission in OLEDs.

The development of novel hole-transporting and electron-transporting materials is crucial for improving the efficiency and stability of OLEDs. Pyridine derivatives have been successfully employed as charge-transporting materials in these devices. rsc.org The versatility of this compound as a synthetic intermediate allows for its incorporation into a variety of molecular architectures tailored for specific applications in organic electronics.

Emerging Research Avenues and Future Perspectives for 1 3 Iodopyridin 2 Yl Ethanone

Green Chemistry Approaches in its Synthesis and Transformations

The principles of green chemistry are increasingly vital in modern organic synthesis to minimize environmental impact. nih.gov For a compound like 1-(3-Iodopyridin-2-yl)ethanone, these principles can be applied to both its initial synthesis and subsequent chemical modifications. While specific green chemistry literature for this exact iodo-compound is limited, general green methodologies for pyridine (B92270) functionalization and acylation are highly relevant.

Key green chemistry considerations include the use of environmentally benign solvents, the development of catalytic reactions to replace stoichiometric reagents, and the implementation of energy-efficient reaction conditions such as microwave or ultrasonic irradiation. nih.gov For instance, traditional methods for the synthesis of acetylpyridines can be energy-intensive. google.comgoogle.com Greener alternatives might involve novel catalytic systems that operate at lower temperatures and pressures.

In the transformation of this compound, palladium-catalyzed cross-coupling reactions are common for functionalizing the C-I bond. Green approaches in this area focus on developing catalysts with high turnover numbers, using water as a solvent, and employing phase-transfer catalysis to facilitate reactions in multiphasic systems, thereby simplifying product separation and catalyst recycling.

| Green Chemistry Principle | Application to this compound Synthesis & Transformation |

| Prevention | Designing synthetic routes that minimize waste products. |

| Atom Economy | Utilizing addition and cycloaddition reactions that incorporate all atoms from the reactants into the final product. |

| Less Hazardous Chemical Syntheses | Substituting hazardous reagents and solvents with safer alternatives. |

| Designing Safer Chemicals | Modifying the structure of derivatives to reduce toxicity while maintaining functionality. |

| Safer Solvents and Auxiliaries | Replacing traditional organic solvents with water, supercritical fluids, or ionic liquids. |

| Design for Energy Efficiency | Employing microwave or ultrasonic irradiation to reduce reaction times and energy consumption. |

| Use of Renewable Feedstocks | Investigating bio-based starting materials for the synthesis of the pyridine ring. |

| Reduce Derivatives | Minimizing the use of protecting groups to reduce the number of synthetic steps. |

| Catalysis | Using catalytic amounts of reagents in place of stoichiometric amounts to reduce waste. |

| Design for Degradation | Designing derivatives that will break down into benign products after their intended use. |

| Real-time analysis for Pollution Prevention | Implementing in-situ reaction monitoring to prevent the formation of byproducts. |

| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and reaction conditions that minimize the risk of explosions, fires, and chemical releases. |

Advanced Spectroscopic Characterization Techniques for Dynamic Processes

While standard spectroscopic techniques such as 1H and 13C NMR, IR, and mass spectrometry are fundamental for the initial structural confirmation of this compound, advanced methods are required to study its dynamic processes, such as conformational changes, intermolecular interactions, and reaction kinetics.

Two-dimensional NMR techniques, including HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), can provide unambiguous assignment of all proton and carbon signals, which is crucial for complex derivatives. NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to probe through-space interactions, offering insights into the molecule's preferred conformation in solution.

The presence of the iodine atom opens up the possibility of using advanced NMR techniques that probe halogen bonding, a non-covalent interaction of increasing interest in supramolecular chemistry and drug design. acs.org Furthermore, techniques like diffusion-ordered spectroscopy (DOSY) can be used to study the formation of complexes in solution by measuring the diffusion coefficients of different species.

For studying reaction dynamics, time-resolved NMR and in-situ IR spectroscopy can monitor the consumption of reactants and the formation of products in real-time, providing valuable kinetic data. This is particularly useful for optimizing reaction conditions and understanding reaction mechanisms.

| Spectroscopic Technique | Information Provided for this compound and its Derivatives |

| 2D NMR (COSY, HSQC, HMBC, NOESY) | Unambiguous structural elucidation, conformational analysis, and determination of through-space interactions. |

| Diffusion-Ordered Spectroscopy (DOSY) | Study of complex formation, aggregation, and intermolecular interactions in solution. |

| Time-Resolved NMR Spectroscopy | Real-time monitoring of reaction kinetics and identification of transient intermediates. |

| In-situ IR Spectroscopy | Tracking the progress of reactions by monitoring the disappearance of reactant peaks and the appearance of product peaks. |

| Solid-State NMR | Characterization of the compound in the solid state, including polymorphism and interactions in the crystal lattice. |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination for confirmation of elemental composition and identification of reaction products and impurities. |

| X-ray Crystallography | Definitive three-dimensional structure in the solid state, providing insights into bond lengths, bond angles, and intermolecular interactions. |

Artificial Intelligence and Machine Learning in Reaction Prediction and Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis and drug discovery. nih.govengineering.org.cn For this compound, these computational tools can be applied to predict the outcomes of unknown reactions and to design novel derivatives with desired properties.

Retrosynthesis prediction algorithms, powered by deep learning, can suggest potential synthetic routes to the target molecule and its analogues, drawing upon vast databases of chemical reactions. arxiv.orgresearchgate.net For forward synthesis, ML models can predict the regioselectivity of reactions on the pyridine ring, a common challenge in heterocyclic chemistry. nih.govresearchgate.net For instance, an ML model could be trained to predict the most likely site of functionalization when the molecule is subjected to various reaction conditions.

In the realm of compound design, generative models can propose novel derivatives of this compound that are predicted to have specific biological activities or material properties. acs.org These models learn the underlying patterns in large datasets of known molecules and their properties, and then generate new molecules with a high probability of possessing the desired characteristics. This in silico design process can significantly reduce the number of compounds that need to be synthesized and tested in the laboratory, saving time and resources.

| AI/ML Application | Relevance to this compound |

| Retrosynthesis Prediction | Suggesting efficient synthetic pathways to the target compound and its derivatives. |

| Reaction Outcome Prediction | Predicting the major product, yield, and regioselectivity of reactions involving the pyridine ring and its substituents. |

| Generative Compound Design | Proposing novel derivatives with optimized properties for specific applications (e.g., as enzyme inhibitors or functional materials). |

| Quantitative Structure-Activity Relationship (QSAR) | Building models that correlate the structural features of derivatives with their biological activity to guide lead optimization. |

| Property Prediction | Predicting physicochemical properties such as solubility, stability, and toxicity for newly designed derivatives. |

High-Throughput Screening and Combinatorial Chemistry for Derivative Libraries

Combinatorial chemistry provides a systematic way to rapidly generate large libraries of related compounds. wikipedia.org Starting from a core scaffold like this compound, a diverse library of derivatives can be synthesized by systematically varying the substituents at different positions. The ketone and iodo groups are particularly amenable to a wide range of chemical transformations, making this compound an excellent starting point for library synthesis.